

SB-204900: A Technical Overview of a Novel Oxirane Carboxamide

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Compound of Interest

Compound Name: SB-204900

Cat. No.: B1680793

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of **SB-204900**, a novel natural product. Initial assumptions based on nomenclature common in synthetic pharmaceutical chemistry suggested a potential role as a serotonin 5-HT1B receptor antagonist; however, extensive investigation of available scientific literature indicates that **SB-204900** is, in fact, a distinct oxirane carboxamide isolated from the plant *Clausena lansium*.^[1]

This document summarizes the known chemical properties, synthesis, and the broader biological context of related compounds, while also highlighting the current gaps in pharmacological data for **SB-204900** itself.

Core Chemical Properties

SB-204900 is characterized by its unique oxirane carboxamide structure. The key physicochemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide	[2]
Molecular Formula	C18H17NO2	Inferred from structure
Molecular Weight	279.34 g/mol	Calculated
SMILES String	CN(C(=O)C1OC1c2ccccc2)/C=C/c3ccccc3	Inferred from structure
Melting Point	Not reported	
Solubility	Not reported	

Synthesis and Experimental Protocols

The synthesis of **SB-204900** has been described in the scientific literature, providing a foundational experimental protocol for its preparation. The synthesis is a multi-step process, the key steps of which are outlined below.

Synthesis of (+)-SB204900

The synthesis of the (+) enantiomer of **SB-204900** has been accomplished using (2S,3R)-3-phenyloxirane-2-carboxamide as a starting material. A key step in this synthesis involves a copper-catalyzed coupling reaction.

Experimental Protocol:

- A mixture of enantiopure (2S,3R)-3-phenyloxirane-2-carboxamide (1 mmol, 163 mg), CuI (0.4 mmol, 76 mg), N,N-dimethylglycine hydrochloride (0.8 mmol, 112 mg), Cs₂CO₃ (2 mmol, 650 mg), and Z-styryl bromide (3 mmol, 549 mg) is prepared in dry 1,4-dioxane (34 mL) under an argon atmosphere.
- The reaction mixture is refluxed for 3 hours.
- After cooling to room temperature, ethyl acetate (100 mL) is added, and the resulting mixture is filtered through a short silica gel pad.

- The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (200–300 mesh) using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield the coupled product.
- To a solution of the purified product (0.5 mmol, 133 mg) in dry DMF (3 mL) at 0°C under argon, NaH (2 mmol, 48 mg) is added.
- After stirring for 30 minutes, methyl iodide (6 mmol, 0.375 mL) is added, and the mixture is stirred for an additional 2 hours.
- Water (50 mL) is then added, and the product is extracted with ethyl acetate (3 x 15 mL).
- The combined organic layers are processed to yield (+)-SB204900.



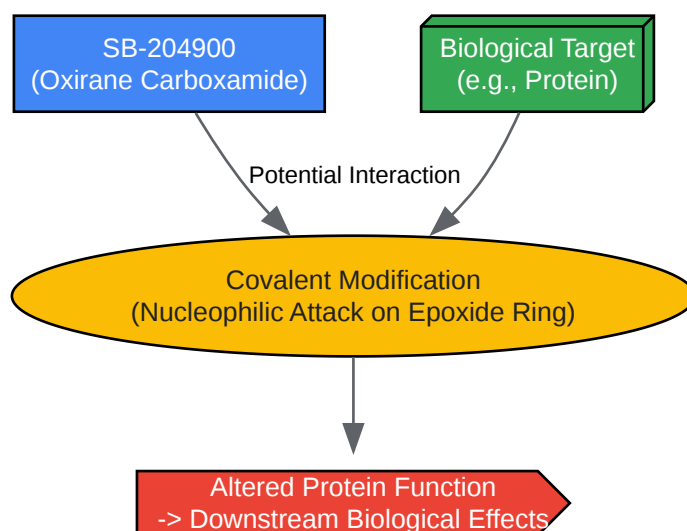
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Synthesis workflow for (+)-SB204900.

Pharmacological Profile and Mechanism of Action

Currently, there is a notable absence of published pharmacological data for **SB-204900**. Studies on its biological activity, including binding affinities, in vitro or in vivo efficacy, and mechanism of action, have not been reported in the available scientific literature.

The chemical structure of **SB-204900**, specifically the presence of an oxirane (epoxide) ring, suggests potential biological reactivity. Epoxide groups are known to be electrophilic and can react with nucleophiles in biological systems, such as amino acid residues in proteins. This reactivity is the basis for the biological activity of some other epoxide-containing natural products.



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References

- 1. scilit.com [scilit.com]
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